molecular formula C11H13N3O2 B13737184 1-(4-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one CAS No. 4105-91-3

1-(4-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one

Cat. No.: B13737184
CAS No.: 4105-91-3
M. Wt: 219.24 g/mol
InChI Key: IZFXFWHTVIURLG-UHFFFAOYSA-N
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Description

1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one is a heterocyclic compound that contains a pyrazoline ring substituted with an aminophenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one typically involves the reaction of p-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazoline ring.

    Reduction: Reduced forms of the pyrazoline ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrazoline ring may also contribute to the compound’s bioactivity by stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Aminophenyl)-3-methoxy-2-pyrazolin-5-one
  • 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-4-one
  • 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-3-one

Uniqueness

1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 3-position of the pyrazoline ring can affect the compound’s solubility and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

4105-91-3

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-aminophenyl)-5-ethoxy-4H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O2/c1-2-16-10-7-11(15)14(13-10)9-5-3-8(12)4-6-9/h3-6H,2,7,12H2,1H3

InChI Key

IZFXFWHTVIURLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)N

Origin of Product

United States

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